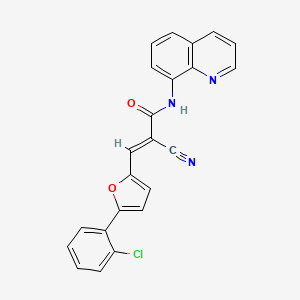

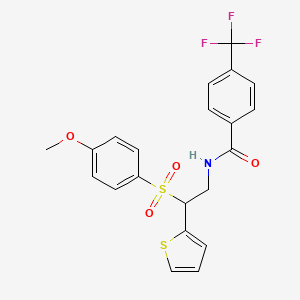

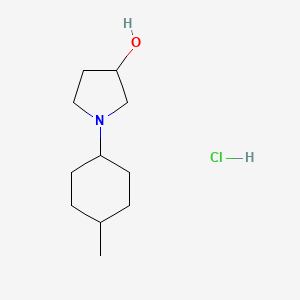

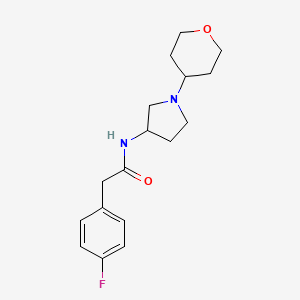

![molecular formula C21H22F3NO2 B2483797 [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 672951-42-7](/img/structure/B2483797.png)

[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

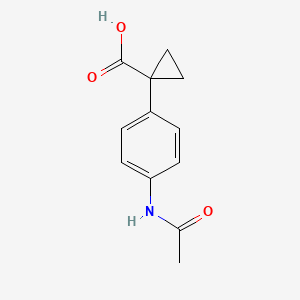

[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C21H22F3NO2 and its molecular weight is 377.407. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading

Antioxidant and Neuroprotective Properties8-alkylamino-1,4-benzoxazines, including a compound structurally similar to the chemical , demonstrated neuroprotective properties. They were effective in preventing ATP level fall due to hypoxia in astrocytes and protected against lesions in a mouse model of brain damage, which can be relevant in conditions like cerebral palsy (Largeron et al., 2001).

Molecular Structure Analysis

Subheading

Structural Characteristics in Molecular SynthesisA study explored the molecular structures of various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, a class of compounds related to the specified chemical. It focused on their intermolecular hydrogen bonds and 3D structural arrangements, which are crucial for understanding their chemical behavior and potential applications (Castillo et al., 2009).

Synthesis Techniques

Subheading

Advances in Synthetic MethodsResearch on the synthesis of 8-amino-1,4-benzoxazine derivatives, closely related to the specified compound, showcased innovative one-pot electrochemical synthesis methods. These derivatives have anti-stress oxidative properties, indicating potential for pharmacological or material science applications (Largeron & Fleury, 1998).

Polymerization Applications

Subheading

Potential in Polymer ChemistryA study on benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, related to the chemical structure , indicated their efficacy in the ring-opening polymerization of cyclic esters. This suggests potential applications in the field of polymer chemistry (Liang et al., 2012).

Antibacterial Properties

Subheading

Exploration of Antibacterial ActivityResearch on 1, 4-Benzoxazine analogues, which are structurally related to the specified compound, revealed their potential antibacterial activity. This could have implications for developing new antibacterial agents (Kadian et al., 2012).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound, also known as CDS1_001423, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The mechanism of action of CDS1 inhibitors, including CDS1_001423, revolves around their capacity to bind to the active site of the CDS1 enzyme . This binding prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease .

Biochemical Pathways

The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The reduction in phosphatidylinositol levels can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) .

Result of Action

The molecular and cellular effects of CDS1_001423’s action primarily involve the disruption of cell growth, proliferation, and metabolism via the modulation of phosphatidylinositol signaling . In the context of cancer treatment, for example, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .

Properties

IUPAC Name |

(3-tert-butyl-6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO2/c1-13-8-9-17-16(10-13)25(18(12-27-17)20(2,3)4)19(26)14-6-5-7-15(11-14)21(22,23)24/h5-11,18H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVUNAGAPPIYDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(N2C(=O)C3=CC(=CC=C3)C(F)(F)F)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)

amine hydrochloride](/img/structure/B2483722.png)

![N-(2,4-difluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2483724.png)

![2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B2483725.png)

![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2483729.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)